molecular formula C17H25BClNO4 B581253 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester CAS No. 1080573-28-9

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester

Cat. No. B581253
M. Wt: 353.65
InChI Key: KFBVAWBHPJEIJX-UHFFFAOYSA-N
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Description

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is a chemical compound that is often used in organic synthesis. It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

Pinacol boronic esters, including 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester, can be synthesized through various borylation approaches . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation utilizing a radical approach has been reported .


Molecular Structure Analysis

The linear formula of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is C17H25BClNO4 .


Chemical Reactions Analysis

Pinacol boronic esters, including 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester, can undergo various transformations, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . Protodeboronation of these esters can be achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .


Physical And Chemical Properties Analysis

The molecular weight of 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester is 353.65.

Scientific Research Applications

Drug Design and Delivery

  • Field : Pharmaceutical Chemistry
  • Application : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
  • Results : The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Organic Synthesis

  • Field : Organic Chemistry
  • Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis .
  • Method : Protodeboronation of 1, 2, and 3 alkyl boronic esters is achieved utilizing a radical approach .
  • Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .

Neutron Capture Therapy

  • Field : Medical Physics
  • Application : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
  • Results : The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Suzuki–Miyaura Coupling

  • Field : Organic Chemistry
  • Application : Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
  • Method : Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Results : A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

Rhodium-Catalyzed Desymmetrization

  • Field : Organic Chemistry
  • Application : Boronic acid is used in a study of the rhodium-catalyzed desymmetrization of a meso-cyclic allylic dicarbonate via SN2’ substitution .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Protodeboronation

  • Field : Organic Chemistry
  • Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .
  • Method : Catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters is achieved utilizing a radical approach .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester and similar compounds may involve further development of protocols for their functionalizing deboronation . Additionally, the introduction of more stable boronic ester moieties could significantly expand the scope of boron chemistry .

properties

IUPAC Name

tert-butyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBVAWBHPJEIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119431
Record name 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-BOC-Amino-2-chlorophenylboronic acid pinacol ester

CAS RN

1080573-28-9
Record name 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BOC-Amino-2-chlorophenylboronic acid pinacol ester
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